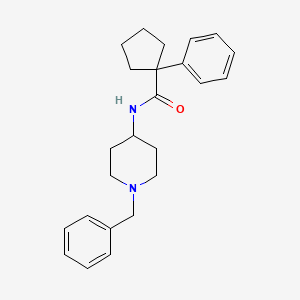
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C24H30N2O and its molecular weight is 362.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various proteins and receptors in the body, influencing their function and contributing to their therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Starbld0008657. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Actividad Biológica
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in pharmacological research, particularly due to its interactions with sigma receptors. This article explores its biological activity, focusing on its affinity for sigma receptors, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H28N2O
- Molecular Weight : 348.5 g/mol
Sigma Receptor Affinity
Research has highlighted the significant affinity of this compound for sigma receptors, particularly sigma1 and sigma2. The sigma receptor system is implicated in various neurological processes and has been a target for drug development.
Binding Affinity
A study evaluating related compounds found that N-(1-benzylpiperidin-4-yl) derivatives exhibited high selectivity for sigma1 receptors. For instance, the compound demonstrated a Ki value of approximately 3.90 nM for sigma1 receptors, indicating strong binding affinity, while showing lower affinity for sigma2 receptors (Ki = 240 nM) .
Structure-Activity Relationship (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand how structural modifications impact receptor binding:
| Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio |
|---|---|---|---|
| Unsubstituted | 3.90 | 240 | 61.5 |
| 2-Fluoro-substituted | 3.56 | 667 | 187.6 |
| 3-Chloro-substituted | Higher than unsubstituted | Moderate | Variable |
These findings suggest that specific substitutions on the phenyl ring can enhance affinity and selectivity for sigma receptors .
Case Studies and Research Findings
Several studies have focused on the biological implications of sigma receptor modulation:
- Neuroprotective Effects : Compounds with high affinity for sigma1 receptors have been linked to neuroprotective effects in models of neurodegeneration. These effects may be attributed to the modulation of glutamate signaling pathways, which are crucial in neuroprotection .
- Potential as Radiotracers : The high selectivity and nanomolar binding affinities make these compounds suitable candidates for development as radiotracers in imaging studies, such as positron emission tomography (PET). This application could facilitate the study of neurological disorders .
- Therapeutic Applications : Given their interaction with sigma receptors, these compounds are being explored for therapeutic applications in pain management and treatment of psychiatric disorders. The modulation of sigma receptors may influence mood regulation and pain perception .
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-23(24(15-7-8-16-24)21-11-5-2-6-12-21)25-22-13-17-26(18-14-22)19-20-9-3-1-4-10-20/h1-6,9-12,22H,7-8,13-19H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMASFUXJCDKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













